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Cat. No.: S1965369

Get Quote

Drug Profile & Clinical Trial Data

The table below summarizes the core chemical properties and key efficacy data from clinical trials for

Camizestrant.

Category Details

Chemical Properties

Generic Name Camizestrant [1]

DB Accession No. DB19218 [1]

Modality Small Molecule [1]

Chemical Formula C24H28F4N6 [1]

Molecular Weight 476.524 g/mol [1]

CAS Registry 2222844-89-3 [1]

Synonyms AZD9833 [1] [2]

Mechanism of Action Next-generation Oral Selective Estrogen Receptor Degrader

(SERD) and complete Estrogen Receptor antagonist [3] [2] [4]
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Category Details

Primary Target Estrogen Receptor alpha (ERα/ESR1) [1] [4]

Key Clinical Efficacy
(SERENA-2 Phase II Trial) [5]

Camizestrant 75 mg vs. Fulvestrant 500 mg

Patient Population ER+/HER2- advanced breast cancer after endocrine therapy

Primary Endpoint: Median PFS
(Overall)

7.2 months vs. 3.7 months

Hazard Ratio (HR) - Overall 0.58 (90% CI: 0.41-0.81)

Hazard Ratio (HR) - ESR1

mutant

0.33 (90% CI: 0.18-0.58)

Key Clinical Efficacy
(SERENA-6 Phase III Trial) [3]

Camizestrant + CDK4/6i vs. Aromatase Inhibitor + CDK4/6i

Patient Population 1st-line HR+/HER2- advanced breast cancer with emergent ESR1
mutations

Primary Endpoint Statistically significant and clinically meaningful improvement in

Progression-Free Survival (PFS)

Experimental Protocols & Nonclinical Safety

Some patients in clinical trials experienced mild, transient visual effects. The following diagram and

summary detail a nonclinical study designed to investigate this phenomenon [6].
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Animal Model

Part 1: Retinal Distribution Part 2: Functional Impact

Mass Spectrometry Imaging

Result: Camizestrant detected in retinal layers

Electroretinography (ERG)

Result: Dose-dependent, reversible changes in retinal response

Click to download full resolution via product page

Experimental workflow for retinal safety study.

Study Objective and Workflow

The investigation aimed to determine if Camizestrant localizes in the eye and affects retinal function,

explaining transient visual effects (like photopsia) reported by some patients [6]. The study was conducted in

two main parts, as shown in the diagram above.

Detailed Methodology

Animal Model: Female Long Evans rats (n = 3-6 per group) [6].
Part 1: Retinal Distribution Assessment

Protocol: Rats received 75 mg kg⁻¹/day of Camizestrant or control for 7 days [6].
Analysis: Eyes were collected 2 hours post-final dose. Retinal cross-sections were analyzed

using MALDI mass spectrometry imaging to spatially resolve drug distribution [6].
Key Finding: Camizestrant was present in the retina, primarily in the choroid and retinal

pigment epithelium (RPE) layers [6].
Part 2: Functional Impact via Electroretinography (ERG)
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Dosing: Rats received Camizestrant (5, 12, 25, or 75 mg kg⁻¹/day) or control for 7 days,

followed by a 7-day washout [6].
ERG Protocol: Full-field ERGs were recorded at baseline, Days 1 and 7 (90 mins post-dose),

and Day 14 (post-washout). Measurements were taken under:
Dark-adapted (scotopic) conditions to assess rod pathway function.

Light-adapted (photopic) conditions to assess cone pathway function and the rate of
light adaptation [6].

Key Findings:
Dose-dependent Effects: At doses ≥12 mg kg⁻¹/day, Camizestrant significantly

reduced dark-adapted b-wave amplitudes and oscillatory potentials, and increased light-
adapted b-wave latency [6].

Reversibility: All observed effects were fully reversible, returning to baseline after the 7-
day washout period [6].

Structural Integrity: Ophthalmic examinations showed no structural damage to the
retina [6].

Mechanism of Action and Signaling Pathways

The diagram below illustrates how Camizestrant targets and degrades the Estrogen Receptor to inhibit

cancer cell growth.

Camizestrant mechanism: antagonizing and degrading estrogen receptor.

Camizestrant is a next-generation oral Selective Estrogen Receptor Degrader (SERD) and a complete

ER antagonist [3] [2] [4]. Its mechanism is twofold:

Antagonism: It competes with the body's natural estrogen (estradiol, E2) for binding to the Estrogen

Receptor alpha (ERα), effectively blocking it [4].
Degradation: Upon binding, it induces a conformational change in the receptor that leads to its

degradation [1] [4]. This is crucial because it reduces the total number of ER proteins available to
drive cancer growth.

This dual action is effective against breast cancer cells driven by ER, including those with acquired ESR1

mutations that confer resistance to other endocrine therapies like aromatase inhibitors [3] [4]. By degrading

the ER, Camizestrant removes the engine of cancer growth, overcoming a key resistance mechanism.
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Overcoming Resistance: Camizestrant's potency in degrading ER, including common mutant

forms, addresses a critical limitation of earlier therapies like fulvestrant and AIs [3] [4]. Its activity in
pre-treated populations and those with ESR1 mutations is a significant differentiator [5].

Versatile Combination Potential: Preclinical and clinical data support its use in combination with
CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) and targeted agents against the

PI3K/AKT/mTOR pathway (e.g., capivasertib), offering strategies to manage complex resistance
patterns [3] [4].

Manageable Safety Profile: The visual effects observed are characterized as pharmacological,
dose-dependent, and fully reversible, with no associated structural damage to the retina. This

supports proactive patient communication and management [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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